BenchChemオンラインストアへようこそ!

3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

Bacterial sphingomyelinase Structure–activity relationship Quinazolinone

This 2-thioxo-2,3-dihydroquinazolin-4(1H)-one bearing a non-coplanar ortho-chlorobenzyl N3-substituent and electron-withdrawing 6-fluoro group delivers a unique pharmacophore fingerprint distinct from 6-chloro or unsubstituted congeners. The 2-thioxo motif enables sulfur-mediated target interactions (metal chelation, chalcogen bonding), while the 6-fluoro substituent modulates metabolic soft-spot exposure and may improve brain penetration relative to 6-chloro analogs. Procure this compound to expand bacterial SMase SAR, explore allosteric XO inhibitory modes, or initiate broad kinome selectivity profiling.

Molecular Formula C15H10ClFN2OS
Molecular Weight 320.77
CAS No. 422526-91-8
Cat. No. B2379030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one
CAS422526-91-8
Molecular FormulaC15H10ClFN2OS
Molecular Weight320.77
Structural Identifiers
SMILESC1=CC=C(C(=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)Cl
InChIInChI=1S/C15H10ClFN2OS/c16-12-4-2-1-3-9(12)8-19-14(20)11-7-10(17)5-6-13(11)18-15(19)21/h1-7H,8H2,(H,18,21)
InChIKeyIJMSGFMGVOQJTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(2-Chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one: A Structurally Differentiated 2-Thioxo-Quinazolinone Scaffold for Chemical Biology and Drug Discovery


The compound 3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one (CAS 422526-91-8, molecular formula C15H10ClFN2OS, exact mass 320.01864 g/mol) is a member of the 2-thioxo-2,3-dihydroquinazolin-4(1H)-one class, a heterocyclic pharmacophore recognized for its capacity to inhibit diverse therapeutic targets including bacterial sphingomyelinase, xanthine oxidase, dihydrofolate reductase (DHFR), and kinases [1] [2]. Its core structure is confirmed by InChIKey IJMSGFMGVOQJTA-UHFFFAOYSA-N and canonical SMILES C1=CC=C(C(=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S)Cl, distinguishing it unambiguously from other C15H10ClFN2OS constitutional isomers [3].

Why In-Class Quinazolinone Analogs Cannot Substitute Directly for 3-[(2-Chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one


Although the 2-thioxo-quinazolinone core is shared across numerous screening compounds, simple interchange of N3-substituents or C6-halogens leads to marked divergence in lipophilicity, hydrogen-bonding capacity, and steric occupancy of target binding pockets. The ortho-chlorobenzyl moiety at position 3 introduces a non-coplanar aromatic ring that can engage halogen-bond donors and hydrophobic sub-pockets, while the electron-withdrawing 6-fluoro substituent modulates the electronic density of the pyrimidine ring and metabolic soft-spot exposure relative to 6-chloro or 6-unsubstituted congeners [1] [2]. Replacing the 2-thioxo group with 2-oxo or 2-methyl abolishes the characteristic sulfur-mediated interactions (e.g., metal chelation, chalcogen bonding) that underpin the target-engagement profile observed for this chemotype [1].

Quantitative Differentiation of 3-[(2-Chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one from Its Closest Structural Analogs


N3-(2-Chlorobenzyl) Substitution Enables Engagement of an Extended Hydrophobic Sub-Pocket Inaccessible to the Unsubstituted Parent Scaffold

The parent scaffold, 6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (compound 5, CAS 69661-42-3), inhibits Bacillus cereus sphingomyelinase (SMase) with an IC50 of 6.50 µM, while the 6-chloro analog (compound 4) yields an IC50 of 6.43 µM [1]. In contrast, the target compound bears a 2-chlorobenzyl substituent at N3, projecting a hydrophobic aromatic ring into an accessory sub-pocket adjacent to the catalytic site. Molecular docking of related 3-aryl-2-thioxo-quinazolinones has demonstrated that the N3-aryl moiety forms π-alkyl and π-π stacking interactions with hydrophobic residues (e.g., Phe, Leu) that are not contacted by the N3-unsubstituted scaffold, suggesting a differentiated binding mode with potential gains in affinity and selectivity [2].

Bacterial sphingomyelinase Structure–activity relationship Quinazolinone

Ortho-Chloro vs. Para-Fluoro N3-Benzyl Isomer: Positional Halogen Switch Modulates Target Complementarity

The 4-fluoro positional isomer, 3-(4-fluorobenzyl)-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (CAS 431980-10-8), presents an N3 substituent with a single para-fluoro group, whereas the target compound provides an ortho-chloro arrangement. Within the 3-aryl-2-thioxo-quinazolinone series, XO inhibitory activity is strongly dependent on the nature and position of the N3-aryl substituent: active congeners display IC50 values from 33.688 to 362.173 µM, with the most potent compound (compound 17, IC50 = 33.688 ± 0.30 µM) bearing specific aryl substitution that enables non-competitive allosteric binding [1]. The ortho-chlorobenzyl moiety introduces a distinct halogen-bond acceptor vector and steric constraint not present in the para-fluoro isomer, which may reorient the N3-aromatic ring and alter complementarity with the allosteric XO pocket or other targets.

Xanthine oxidase Halogen bonding Isomeric differentiation

2-Thioxo vs. 2-Methyl-4-oxo Chemotype: Sulfur Dictates Metal Chelation and Cholinesterase Inhibitory Activity

The 2-methyl-4-oxo analog 3-(2-chlorophenyl)-6-fluoro-2-methylquinazolin-4(3H)-one (CAS 49579-12-6) replaces the 2-thioxo group with a methyl substituent and the 4-oxo group with a carbonyl. This substitution ablates the thioxo-mediated metal-chelating capacity that has been experimentally demonstrated for the 2-thioxo-quinazolinone series. Specifically, 6-chloro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one (compound 4) forms a 2:1 ligand:Cu²⁺ complex and exhibits 59.50% inhibition of equine butyrylcholinesterase (eqBuChE) at 50 µM, while the 6-fluoro-2-thioxo analog (compound 5) achieves 51.66% eqBuChE inhibition at the same concentration [1]. No such activities have been reported for the 2-methyl-4-oxo chemotype, underscoring the functional necessity of the C=S moiety.

Metal chelation Cholinesterase inhibition 2-Thioxo pharmacophore

6-Fluoro vs. 6-Chloro Substitution: Differential Electronic Effects Tune Enzymatic Potency and Metabolic Stability

In the N3-unsubstituted series, the 6-fluoro (IC50 = 6.50 µM) and 6-chloro (IC50 = 6.43 µM) congeners exhibit nearly equipotent inhibition of B. cereus SMase [1]. However, the stronger electron-withdrawing effect of fluorine (Hammett σₚ = 0.06 vs. σₚ = 0.23 for Cl; field inductive effect F = 0.43 for F vs. 0.41 for Cl) differentially polarizes the quinazolinone ring, altering the pKₐ of the N1-H and the nucleophilicity of the C=S sulfur. Furthermore, fluorine at C6 blocks cytochrome P450-mediated oxidative metabolism at this position, a metabolic soft-spot that is vulnerable in the 6-H analog, potentially conferring superior microsomal stability [2].

Sphingomyelinase Halogen substitution Metabolic stability

Absence of Prior Art: Freedom-to-Operate Advantage in a Crowded Quinazolinone Patent Landscape

A search of publicly accessible patent databases (Google Patents, WIPO Patentscope, USPTO) using the CAS number 422526-91-8 and the InChIKey IJMSGFMGVOQJTA-UHFFFAOYSA-N returned no issued patents or published applications that specifically claim 3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one as a composition of matter or method of use. This is notable given that the broader quinazolinone and 2-thioxo-quinazoline chemical space is heavily patented, particularly for kinase inhibition (EGFR, VEGFR, ErbB2), PDE9 inhibition, and Nav1.8 antagonism [1]. The compound's distinct substitution pattern—combining 2-chlorobenzyl, 6-fluoro, and 2-thioxo motifs—may lie outside the Markush claims of existing dominant patent estates, providing a favorable freedom-to-operate profile for商业化 development.

Freedom to operate Patent landscape Chemical intellectual property

High-Priority Application Scenarios for 3-[(2-Chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one in Drug Discovery and Chemical Biology


Probing Bacterial Sphingomyelinase as a Virulence Target in Bacillus cereus and Cross-Reactive Human nSMase2 Models

The target compound's parent scaffold (6-fluoro-2-thioxo-2,3-dihydroquinazolin-4(1H)-one) is a validated micromolar inhibitor of B. cereus SMase (IC50 = 6.50 µM) [1]. N3-substitution with the 2-chlorobenzyl group is expected to modulate potency and selectivity. Researchers studying bacterial virulence or Alzheimer's disease (where human nSMase2 shares catalytic domain similarity with B. cereus SMase) should prioritize this compound for structure–activity relationship (SAR) expansion and selectivity profiling against host sphingomyelinases.

Allosteric Xanthine Oxidase Inhibitor Development for Gout and Hyperuricemia

3-Aryl-2-thioxo-quinazolinones have been characterized as non-competitive XO inhibitors with IC50 values as low as 33.688 µM and no cytotoxicity toward human BJ fibroblasts [2]. The ortho-chlorobenzyl moiety in the target compound offers a distinct aryl substitution pattern not yet evaluated in published XO SAR studies, making it a high-value probe for exploring allosteric binding modes and improving potency beyond the current 33 µM benchmark.

Metal-Chelating Agent for Neurodegenerative Disease Models

The ability of 2-thioxo-quinazolinones to chelate Cu²⁺ (demonstrated in a 2:1 ligand:metal stoichiometry for the 6-chloro analog) [1], combined with moderate eqBuChE inhibition (51.66% at 50 µM for the 6-fluoro parent), positions this compound for investigation in Alzheimer's disease models where both metal dyshomeostasis and cholinergic deficits are implicated. The 6-fluoro substituent may further enhance brain penetration relative to the 6-chloro congener.

Kinase Selectivity Profiling and Chemical Probe Development

Thioxo-quinazolinones have been identified in high-throughput screening campaigns as allosteric Chk1 kinase inhibitors and DHFR inhibitors [3]. The unique combination of 2-chlorobenzyl, 6-fluoro, and 2-thioxo groups in the target compound creates a pharmacophore fingerprint that may confer selectivity advantages over promiscuous quinazoline kinase inhibitors. Procurement of this compound enables broad kinome profiling (e.g., Eurofins KinaseProfiler, DiscoverX scanMAX) to identify novel kinase targets.

Quote Request

Request a Quote for 3-[(2-chlorophenyl)methyl]-6-fluoro-2-sulfanylidene-1H-quinazolin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.